

Spectroscopic data of Dimethyl Phenylpropanol (NMR, IR, MS)

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Compound of Interest

Compound Name: *Dimethyl Phenylpropanol*

Cat. No.: *B083944*

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An In-depth Technical Guide to the Spectroscopic Data of **Dimethyl Phenylpropanol**

This guide provides a comprehensive overview of the spectroscopic data for two common isomers of **dimethyl phenylpropanol**: 2,2-dimethyl-1-phenyl-1-propanol and 2,2-dimethyl-3-phenyl-1-propanol. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectral data, and visualizations to aid in the identification and characterization of these compounds.

Spectroscopic Data of 2,2-Dimethyl-1-phenyl-1-propanol

Chemical Structure:

Molecular Formula: C₁₁H₁₆O[1] Molecular Weight: 164.24 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Spectra[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.20 - 7.35	m	5H	Aromatic protons (C ₆ H ₅)
4.29	s	1H	CH-OH
1.60 (variable)	s	1H	OH
0.90	s	9H	C(CH ₃) ₃

¹³C NMR Spectra[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
142.9	Aromatic C (quaternary)
128.0	Aromatic CH
127.2	Aromatic CH
126.9	Aromatic CH
81.9	CH-OH
35.8	C(CH ₃) ₃
25.9	C(CH ₃) ₃

Infrared (IR) Spectroscopy Data[\[3\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (alcohol)
3100 - 3000	Medium	C-H stretch (aromatic)
3000 - 2850	Medium	C-H stretch (aliphatic)
1600, 1495, 1450	Medium to Weak	C=C stretch (aromatic ring)
1060	Strong	C-O stretch (alcohol)
750 - 700	Strong	C-H bend (monosubstituted benzene)

Mass Spectrometry (MS) Data[4]

The mass spectrum is typically acquired using electron ionization (EI).

m/z	Relative Intensity (%)	Assignment
164	~5	[M] ⁺ (Molecular Ion)
107	100	[M - C(CH ₃) ₃] ⁺ or [C ₆ H ₅ CHOH] ⁺ (Base Peak)
79	~60	[C ₆ H ₇] ⁺
77	~40	[C ₆ H ₅] ⁺
57	~30	[C(CH ₃) ₃] ⁺

Spectroscopic Data of 2,2-Dimethyl-3-phenyl-1-propanol

Chemical Structure:

Molecular Formula: C₁₁H₁₆O[2] Molecular Weight: 164.24 g/mol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While a complete, explicitly assigned dataset was not found in the search results, typical chemical shifts for similar structural motifs can be predicted.

Predicted ^1H NMR Spectra

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.15 - 7.30	m	5H	Aromatic protons (C_6H_5)
3.31	s	2H	CH_2OH
2.54	s	2H	$\text{C}_6\text{H}_5\text{CH}_2$
1.50 (variable)	t	1H	OH
0.93	s	6H	$\text{C}(\text{CH}_3)_2$

Predicted ^{13}C NMR Spectra

Chemical Shift (δ) ppm	Assignment
138.9	Aromatic C (quaternary)
130.4	Aromatic CH
128.0	Aromatic CH
126.0	Aromatic CH
71.3	CH_2OH
45.9	$\text{C}_6\text{H}_5\text{CH}_2$
36.3	$\text{C}(\text{CH}_3)_2$
23.9	$\text{C}(\text{CH}_3)_2$

Infrared (IR) Spectroscopy Data[6]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H stretch (alcohol)
3100 - 3000	Medium	C-H stretch (aromatic)
2960 - 2850	Strong	C-H stretch (aliphatic)
1605, 1495, 1450	Medium to Weak	C=C stretch (aromatic ring)
1040	Strong	C-O stretch (primary alcohol)
740, 700	Strong	C-H bend (monosubstituted benzene)

Mass Spectrometry (MS) Data[6]

m/z	Relative Intensity (%)	Assignment
164	Low	[M] ⁺ (Molecular Ion)
92	High	[C ₇ H ₈] ⁺ (Tropylium ion rearrangement)
91	100	[C ₇ H ₇] ⁺ (Tropylium ion, Base Peak)
77	Moderate	[C ₆ H ₅] ⁺
57	Moderate	[C(CH ₃) ₂ CH ₂ OH - H] ⁺ fragment

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:

- Weigh 5-25 mg of the **dimethyl phenylpropanol** sample for ^1H NMR, or 50-100 mg for ^{13}C NMR.[3]
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean vial.[4][5] Commonly used solvents for compounds like these include deuterated chloroform (CDCl_3).[6]
- Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).[3][7]
- Cap the NMR tube securely.

- Instrument Setup and Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.[6]
 - Shim the magnetic field to achieve optimal homogeneity and resolution.[6]
 - Tune the probe for the appropriate nucleus (^1H or ^{13}C).[6]
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.[4]
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.

- Calibrate the chemical shift scale using the TMS signal.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[8]
 - Place a small amount of the solid or liquid **dimethyl phenylpropanol** sample directly onto the ATR crystal.[8]
- Instrument Setup and Data Acquisition:
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Lower the ATR press arm to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing:
 - Label the significant peaks with their corresponding wavenumbers (cm^{-1}).
 - Correlate the observed absorption bands with known functional group frequencies.

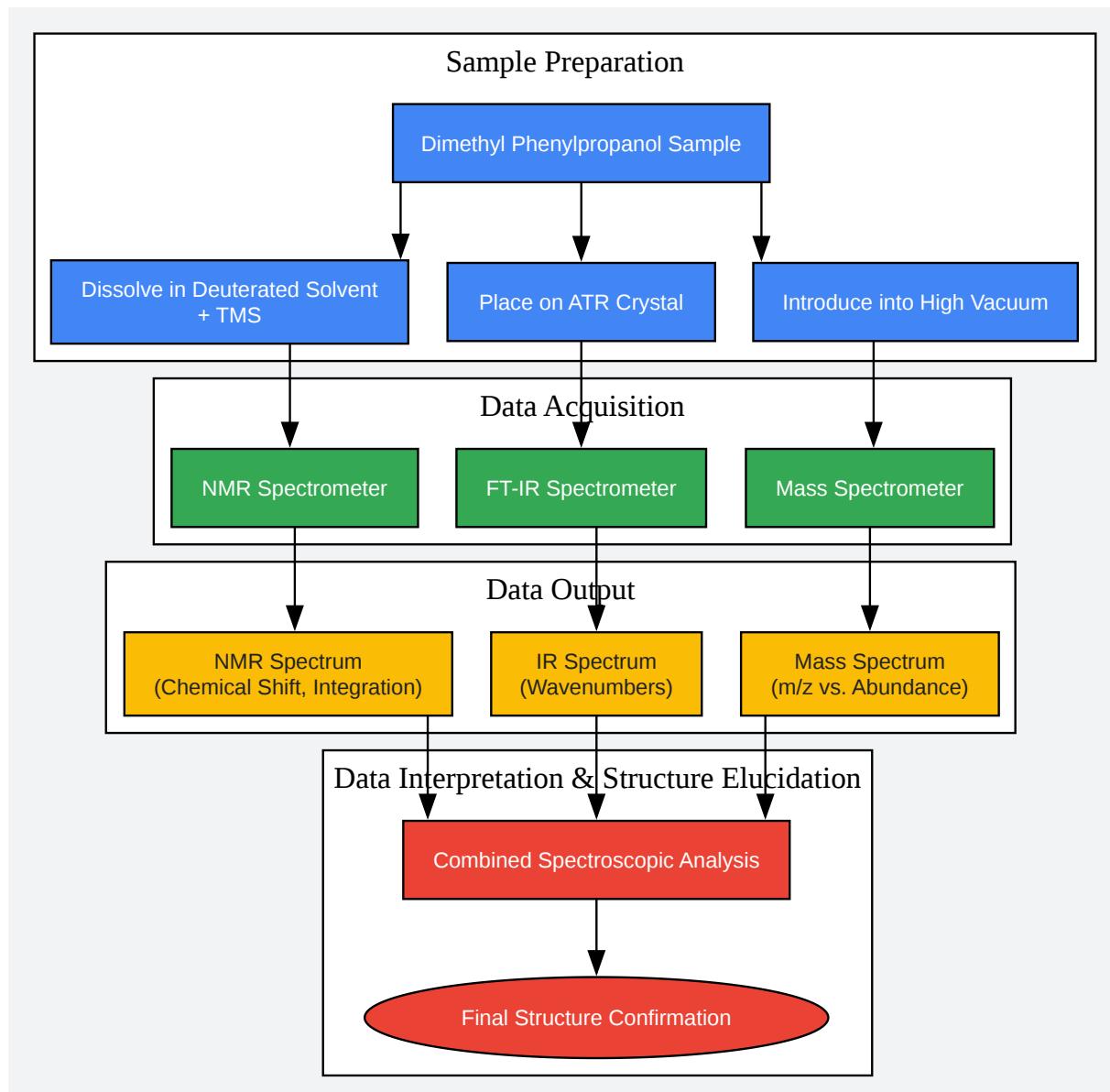
Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

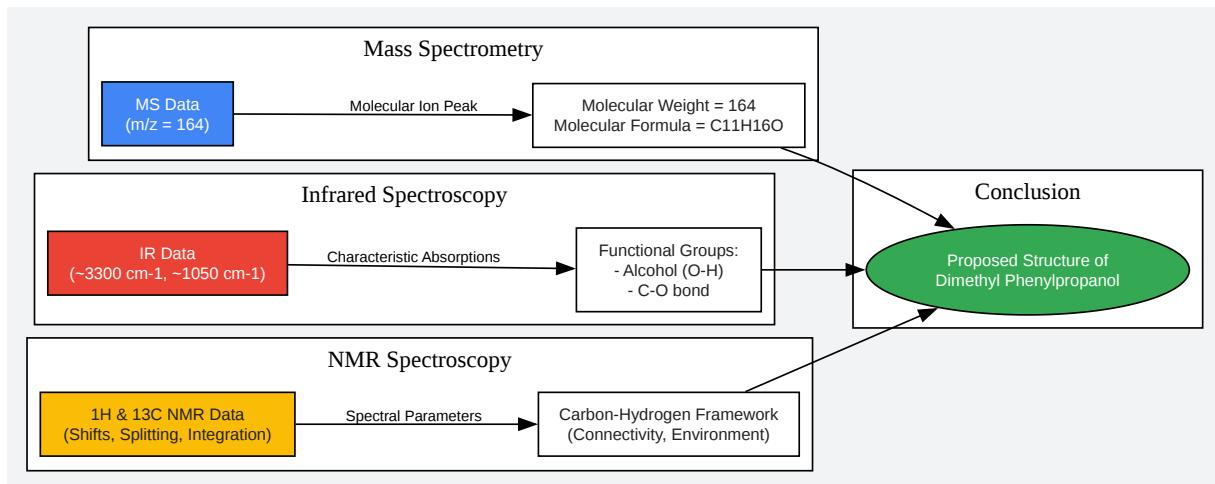
Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[9][10]
 - The sample is vaporized in the ion source under high vacuum and elevated temperature.[9][11]
- Ionization:
 - The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[10][12]
 - This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M^+).[11][12]
 - Excess energy from the ionization process leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[9]
- Mass Analysis and Detection:
 - The positively charged ions are accelerated by an electric field.[9][10]
 - The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a magnetic sector or a quadrupole).[10]
 - A detector records the abundance of each ion at a specific m/z value.[10]
- Data Presentation:
 - The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .[12]
 - The most intense peak is called the base peak and is assigned a relative abundance of 100%.[12]

Visualizations

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Caption: Experimental workflow for the spectroscopic analysis of **Dimethyl Phenylpropanol**.

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Caption: Logical relationship for structure elucidation using combined spectroscopic data.

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